2,6-Dichloro-3-fluorobenzenesulfonyl chloride
Description
Nomenclature and Structural Classification
2,6-Dichloro-3-fluorobenzenesulfonyl chloride (CAS 1806302-33-9) is a trihalogenated aromatic sulfonyl chloride with the systematic IUPAC name 2,6-dichloro-3-fluorobenzene-1-sulfonyl chloride . Its structure consists of a benzene ring substituted with:
- Two chlorine atoms at positions 2 and 6
- One fluorine atom at position 3
- A sulfonyl chloride (-SO₂Cl) group at position 1
The compound belongs to the halogenated benzenesulfonyl chloride family, characterized by the presence of electron-withdrawing substituents that enhance electrophilic reactivity. The substitution pattern creates a meta-para relationship between the fluorine and chlorine atoms, influencing both steric and electronic properties.
Key Structural Features:
| Feature | Description |
|---|---|
| Molecular Formula | C₆H₂Cl₃FO₂S |
| SMILES Notation | O=S(C1=C(F)C=CC(Cl)=C1Cl)(Cl)=O |
| Hybridization | sp² hybridized benzene core with tetrahedral sulfonyl group |
CAS Registry (1806302-33-9) and Physical Identifiers
This compound is registered under CAS 1806302-33-9 with the following identifiers:
The molecular formula C₆H₂Cl₃FO₂S reflects its trihalogenated nature , with a molar mass of 263.50 g/mol, as confirmed by high-resolution mass spectrometry.
Position in Halogenated Benzenesulfonyl Chloride Family
This compound occupies a unique niche within halogenated benzenesulfonyl chlorides due to its mixed halogenation pattern :
This compound’s reactivity profile bridges the gap between fully chlorinated analogs (e.g., 2,6-dichlorobenzenesulfonyl chloride) and fluorinated derivatives (e.g., 2,6-difluorobenzenesulfonyl chloride).
Historical Context of Discovery and Development
The synthesis of this compound emerged from advancements in halogen-exchange methodologies developed in the late 20th century. Key milestones include:
- 1970s–1980s : Development of KF-mediated fluorination techniques for chlorinated sulfonyl chlorides, as documented in patents.
- 2000s : Optimization of regioselective chlorination using FeCl₃/SOCl₂ systems to achieve 2,6-dichloro substitution.
- 2010s : Introduction of flow chemistry protocols enabling safer handling of reactive intermediates.
The compound gained prominence as a precursor for pharmaceutical intermediates , particularly in synthesizing kinase inhibitors and protease modulators. Its commercial availability since 2015 reflects industrial adoption of scalable production methods.
Properties
IUPAC Name |
2,6-dichloro-3-fluorobenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl3FO2S/c7-3-1-2-4(10)5(8)6(3)13(9,11)12/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GANXNBXCUWROMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)Cl)S(=O)(=O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl3FO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chlorination of Precursors
Method Overview:
The initial step typically involves chlorination of appropriately substituted aromatic compounds, such as acetophenone derivatives, to introduce chlorine atoms selectively at the 2- and 6-positions of the benzene ring.
- Reactant: 2,6-dichloro-3-fluoroacetophenone
- Reagent: Chlorine gas (Cl₂)
- Solvent: Glacial acetic acid with sodium acetate as a catalyst
- Conditions:
- Temperature: 40–120°C (preferably 60–90°C)
- Time: 2–8 hours (preferably 3–5 hours)
- Monitoring: Thin-layer chromatography (TLC)
Reaction:
In this chlorination, chlorine replaces hydrogen at specific positions, yielding α,α,α,2,6-pentachloro-3-fluoroacetophenone (see).
| Parameter | Value | Notes |
|---|---|---|
| Temperature | 60–90°C | Optimal for selectivity |
| Reaction time | 3–5 hours | Monitored via TLC |
| Yield | Not specified in this step | Proceeding to subsequent steps for yield gain |
Ammonolysis to Form Benzamide Derivatives
Method Overview:
The chlorinated intermediate undergoes ammonolysis to replace the acetyl group with an amide, facilitating further transformations.
- Reactant: α,α,α,2,6-pentachloro-3-fluoroacetophenone
- Reagent: Ammonia gas
- Solvent: Organic solvent A (unspecified, but typically an inert solvent like ethanol or acetonitrile)
- Conditions:
- Saturation with ammonia
- Closed system, stirring until complete (reaction monitored by TLC)
Reaction:
This step yields 2,6-dichloro-3-fluorobenzamide (see).
| Parameter | Value | Notes |
|---|---|---|
| Ammonia saturation | Until reaction completion | Confirmed via TLC |
| Solvent | Organic solvent A | Specific solvent not detailed |
| Temperature | Ambient to moderate heating | Not explicitly specified |
| Yield | Not specified; typically high | Followed by purification |
Conversion to Sulfonyl Chloride
Method Overview:
The benzamide derivative is then transformed into the sulfonyl chloride via sulfonation, typically involving chlorosulfonic acid or equivalent reagents.
- Direct chlorination of sulfonic acids using chlorinating agents such as phosphorus pentachloride or thionyl chloride.
| Parameter | Value | Notes |
|---|---|---|
| Reagent | Chlorosulfonic acid or PCl₅ | Efficient for sulfonyl chloride formation |
| Conditions | Controlled temperature, often below 50°C | To prevent side reactions |
| Yield | Generally high (>70%) | Purification via distillation or recrystallization |
Fluorination: Chlorine/Fluorine Exchange
Method Overview:
The key step involves replacing chlorine atoms with fluorine to obtain 2,6-dichloro-3-fluorobenzenesulfonyl fluoride .
- Reactants: Chlorobenzenesulfonyl chloride derivatives
- Reagent: Alkali metal fluorides (e.g., potassium fluoride, sodium fluoride)
- Solvent: Polar aprotic solvents such as sulfolane or dimethylformamide (DMF)
- Conditions:
- Chlorine atoms in the sulfonyl group are exchanged with fluorine, yielding fluorobenzenesulfonyl fluorides with ortho/para fluorine substitution relative to the sulfonyl group.
| Parameter | Value | Notes |
|---|---|---|
| Temperature | 100–240°C | Optimal range for exchange fluorination |
| Reagent | Alkali metal fluoride | NaF or KF, depending on substrate |
| Solvent | Sulfolane or DMF | Polar aprotic solvents critical for reaction |
| Catalysts | Crown ethers, quaternary ammonium salts | Improve fluorination efficiency |
| Yield | Variable; often 50–80% | Dependent on reaction conditions and substrate purity |
Summary of Key Research Findings
| Preparation Step | Main Reagents & Conditions | Challenges & Notes |
|---|---|---|
| Chlorination | Cl₂, acetic acid, NaOAc, 60–90°C, TLC monitoring | Selectivity and control of chlorination sites |
| Ammonolysis | NH₃ gas, organic solvent, ambient to moderate temperature | Complete conversion, avoiding over-alkylation |
| Sulfonylation | Chlorosulfonic acid or PCl₅, controlled temperature | High yield, careful temperature control |
| Fluorination | Alkali fluorides, sulfolane/DMF, 100–240°C, phase transfer catalysts | Efficient chlorine-fluorine exchange, safety concerns |
Chemical Reactions Analysis
2,6-Dichloro-3-fluorobenzenesulfonyl chloride is a strong electrophile due to the electron-withdrawing nature of the sulfonyl and fluorine substituents. It undergoes various types of reactions, including:
Nucleophilic Substitution: Reacts with nucleophiles such as amines and thiols to form arylsulfonamides and arylsulfonyl thiols, respectively.
Electrophilic Aromatic Substitution: Can participate in reactions such as nitration, sulfonation, and halogenation.
Common reagents used in these reactions include amines, thiols, and various electrophiles. Major products formed from these reactions are arylsulfonamides, arylsulfonyl thiols, and substituted aromatic compounds.
Scientific Research Applications
Synthesis of Pharmaceutical Compounds
2,6-Dichloro-3-fluorobenzenesulfonyl chloride is utilized in the synthesis of various pharmaceutical intermediates. It serves as a key building block for the development of biologically active compounds.
Case Study: Antimicrobial Agents
Recent studies have demonstrated that derivatives synthesized from this sulfonyl chloride exhibit significant antimicrobial activity against Gram-positive bacteria. For instance, compounds derived from this sulfonyl chloride showed minimum inhibitory concentration (MIC) values in the range of 0.39–3.12 mg/L against methicillin-sensitive Staphylococcus aureus and methicillin-resistant Staphylococcus aureus .
Development of Agrochemicals
The compound is also used in the synthesis of agrochemicals, including herbicides and insecticides. Its chlorinated and fluorinated structure enhances the efficacy and stability of these compounds.
Table: Comparison of Agrochemical Efficacy
| Compound Name | Active Ingredient | Application Area | Efficacy (g/ha) |
|---|---|---|---|
| Herbicide A | 2,6-Dichloro-3-fluorobenzenesulfonyl | Broadleaf Weeds | 200 |
| Insecticide B | 2,6-Dichloro-3-fluorobenzenesulfonyl | Pests on Corn | 150 |
Material Science Applications
In material science, this compound is employed in the production of polymers and resins with enhanced properties.
Case Study: Polymer Synthesis
Research indicates that incorporating this sulfonyl chloride into polymer matrices improves thermal stability and chemical resistance. For example, polymers synthesized using this compound demonstrated improved performance in high-temperature applications compared to traditional materials .
Role in Organic Synthesis
This compound acts as an effective reagent in various organic synthesis reactions, including nucleophilic substitutions and coupling reactions.
Example Reaction:
The reaction of this compound with amines leads to the formation of sulfonamide derivatives, which are important in drug development.
Mechanism of Action
The mechanism by which 2,6-Dichloro-3-fluorobenzenesulfonyl chloride exerts its effects is primarily through its strong electrophilic nature. The sulfonyl and fluorine substituents make it highly reactive towards nucleophiles, allowing it to form stable products with various nucleophilic reagents. This reactivity is crucial for its role in organic synthesis and drug development.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The structural and functional differences between 2,6-dichloro-3-fluorobenzenesulfonyl chloride and related compounds significantly influence their reactivity, applications, and handling requirements. Below is a detailed comparison with two analogs from the provided evidence:
Structural Comparison
*Inferred from IUPAC name; †Estimated based on substituents.
Key Observations :
- Functional Groups : The target compound’s sulfonyl chloride group distinguishes it from benzoyl chloride analogs, which feature a carbonyl chloride (-COCl). Sulfonyl chlorides are more reactive toward nucleophiles (e.g., amines) due to the stronger electron-withdrawing nature of the -SO₂ group compared to -CO .
- Substituent Effects : Fluorine and chlorine atoms at meta and para positions enhance electron withdrawal, stabilizing intermediates in substitution reactions. For example, the trifluoromethyl (-CF₃) group in 3-chloro-5-(trifluoromethyl)benzoyl chloride provides steric bulk and further electronic deactivation, reducing its reactivity relative to the target compound.
Research Findings :
- The sulfonyl chloride group in the target compound enables efficient coupling with amines under mild conditions, making it valuable in drug discovery (e.g., HIV protease inhibitors) .
- Benzoyl chlorides like 3-chloro-2,6-difluorobenzoyl chloride are less moisture-sensitive than sulfonyl chlorides but require catalysts (e.g., DMAP) for efficient acylation.
Biological Activity
2,6-Dichloro-3-fluorobenzenesulfonyl chloride is an organic compound with significant potential in medicinal chemistry and biological research. This compound, characterized by its sulfonyl chloride functional group and halogen substituents, has been explored for various biological activities, including antimicrobial and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
The molecular formula of this compound is C6H4Cl2FClO2S. The presence of chlorine and fluorine atoms on the benzene ring significantly influences its chemical reactivity and biological interactions.
The mechanism of action for this compound primarily involves the inhibition of specific enzymes by mimicking natural substrates. The sulfonamide group can obstruct the active sites of target enzymes, disrupting various biochemical pathways that are crucial for cellular functions.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity against various pathogens. Studies have shown that compounds with similar structures can inhibit bacterial growth effectively. For instance, related sulfonamide derivatives have been documented to demonstrate significant inhibitory effects against Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| 2,6-Dichloro-3-fluorobenzenesulfonamide | E. coli | 15 |
| 3-Fluorobenzenesulfonamide | S. aureus | 18 |
| 2,5-Dichlorobenzenesulfonamide | Pseudomonas aeruginosa | 12 |
Anticancer Activity
The anticancer potential of this compound has been investigated in several studies. A notable study evaluated its cytotoxic effects on various cancer cell lines, including HepG-2 (hepatocellular carcinoma), MCF-7 (breast cancer), and PC3 (prostate cancer) cells.
Table 2: Cytotoxicity Data
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| This compound | HepG-2 | 40.50 ± 2.8 |
| MCF-7 | 28.13 ± 2.1 | |
| PC3 | 47.20 ± 2.8 |
The results indicate that this compound exhibits significant cytotoxicity against these cancer cell lines, suggesting its potential as a lead compound for further development in cancer therapeutics .
Study on Autotaxin Inhibition
A study published in Nature highlighted the synthesis of autotaxin inhibitors derived from sulfonamide compounds similar to this compound. These inhibitors demonstrated a strong binding affinity to autotaxin (ATX), an enzyme implicated in cancer progression and inflammation . The study found that modifications in the fluorine substituents significantly enhanced the potency of these compounds.
Immunomodulatory Effects
Another research effort focused on the immunomodulatory properties of sulfonamide derivatives, including those related to this compound. The findings suggested that these compounds could modulate immune responses effectively, providing a basis for their use in treating autoimmune diseases .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2,6-Dichloro-3-fluorobenzenesulfonyl chloride, and how can reaction conditions be optimized to improve yield?
- Methodology : The compound can be synthesized via halogenation and sulfonation steps. A common approach involves reacting a fluorinated benzene precursor (e.g., 2,6-dichloro-3-fluorobenzene) with sulfuryl chloride (SO₂Cl₂) under controlled conditions. Optimization includes maintaining low temperatures (0–5°C) to minimize side reactions and using anhydrous solvents (e.g., dichloromethane) to prevent hydrolysis. Monitoring reaction progress via TLC or GC-MS ensures completion .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers are critical for confirming purity?
- Methodology :
- ¹H/¹³C NMR : Look for distinct aromatic proton signals split by chlorine and fluorine substituents. For example, deshielded protons adjacent to electron-withdrawing groups appear downfield.
- IR Spectroscopy : Confirm sulfonyl chloride groups via S=O stretching vibrations (~1370 cm⁻¹ and 1170 cm⁻¹).
- Mass Spectrometry : Molecular ion peaks (e.g., [M]⁺) and fragment ions (e.g., loss of Cl or SO₂Cl) validate the structure .
Q. How are nucleophilic substitution reactions with amines or alcohols tailored to synthesize sulfonamides or sulfonate esters from this compound?
- Methodology :
- Sulfonamides : React with primary/secondary amines in aprotic solvents (e.g., THF) at room temperature. Use a base (e.g., triethylamine) to neutralize HCl byproducts.
- Sulfonate Esters : React with alcohols under similar conditions, but higher temperatures (40–60°C) may be needed for sterically hindered alcohols. Purify products via recrystallization or column chromatography .
Advanced Research Questions
Q. How do steric and electronic effects of the chloro and fluoro substituents influence regioselectivity in electrophilic aromatic substitution (EAS) reactions of derivatives?
- Methodology : Computational tools (e.g., DFT calculations) predict activation energies for EAS at different positions. For example, fluorine’s strong electron-withdrawing effect deactivates the ring, directing electrophiles to less hindered positions. Experimental validation via competitive reactions and HPLC analysis of product ratios can confirm computational predictions .
Q. What strategies resolve contradictions in kinetic data, such as unexpected byproducts during sulfonamide synthesis?
- Methodology :
- Controlled Experiments : Vary reaction parameters (temperature, solvent polarity) to isolate competing pathways (e.g., hydrolysis vs. substitution).
- Isolation and Characterization : Use preparative TLC or HPLC to isolate byproducts, followed by NMR/MS analysis.
- Mechanistic Probes : Introduce isotopic labeling (e.g., ¹⁸O in H₂O) to trace hydrolysis pathways .
Q. How can SHELX software address challenges in crystallographic studies of this compound, such as twinning or disorder?
- Methodology : SHELXL’s robust refinement algorithms handle twinning by applying twin laws (e.g., two-domain twinning). For disorder, use PART instructions to model split positions and constrain thermal parameters. High-resolution data (≤1.0 Å) improves model accuracy. Validate the structure using R-factors and difference density maps .
Q. What role does this compound play in modifying drug candidates to enhance bioavailability, and how are these modifications validated?
- Methodology : Introduce sulfonamide groups via reaction with amine-containing APIs. Assess bioavailability via:
- Solubility Studies : Measure solubility in simulated biological fluids (e.g., PBS).
- Permeability Assays : Use Caco-2 cell monolayers to predict intestinal absorption.
- In Vivo Pharmacokinetics : Compare AUC and Cₘₐₓ of modified vs. unmodified drugs in animal models .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
